molecular formula C10H7ClN2O B1625466 2-Chloroquinoline-3-carboxamide CAS No. 73776-21-3

2-Chloroquinoline-3-carboxamide

Cat. No. B1625466
CAS RN: 73776-21-3
M. Wt: 206.63 g/mol
InChI Key: VVZAOJPBUNOKGJ-UHFFFAOYSA-N
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Description

2-Chloroquinoline-3-carboxamide is a chemical compound that has been used as a precursor and building block for the synthesis of a wide range of heterocyclic systems .


Synthesis Analysis

The synthesis of 2-Chloroquinoline-3-carboxamide has been reported to involve the intramolecular cyclization of acetanilide by phosphorus oxychloride in dimethylformamide at 80–90 °C for 5 hours . This process provides easy access to 2-chloroquinoline-3-carboaldehydes through a Vilsmeier–Haack reaction .


Molecular Structure Analysis

The molecular structure of 2-Chloroquinoline-3-carboxamide is complex and interesting. It has been used as a precursor for the synthesis of a wide range of heterocyclic systems .


Chemical Reactions Analysis

2-Chloroquinoline-3-carboxamide undergoes various chemical reactions. These include cyclization reactions at both the aldehyde and chloro groups, reduction of the aldehyde group, and condensation reactions with active methylene compounds, hydrazine, hydroxylamine, hydrazides, (thio)semicarbazide, and urea .

Scientific Research Applications

Quantum Mechanical and Spectroscopic Analysis

  • Quantum Mechanical and Molecular Docking Studies : A study characterised 2-Chloroquinoline-3-carboxamide using vibrational spectra, density functional theory, and molecular docking, revealing its potential for anti-malarial and antagonist activity due to its electronic structure and interactions with proteins (Saral et al., 2020).

Synthetic Applications and Biological Evaluation

  • Chemistry of 2-chloroquinoline-3-carbaldehyde : This review covers the synthesis and biological evaluation of 2-chloroquinoline-3-carbaldehyde and related analogs, highlighting their use in constructing heterocyclic systems with potential synthetic and therapeutic applications (Hamama et al., 2018).

Potential Therapeutic Applications

  • Antimicrobial and Antitubercular Activities : Research into quinoline derivatives has demonstrated their promising antimicrobial and antitubercular potentials, indicating the versatility of 2-Chloroquinoline-3-carboxamide derivatives in drug development (Rao & Subramaniam, 2015).

  • PARP-1 Inhibition for Therapeutic Activity : Quinoline-8-carboxamides, related to 2-Chloroquinoline-3-carboxamide, were investigated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a target enzyme in cancer therapy, showcasing the chemical versatility and therapeutic relevance of this compound's derivatives (Lord et al., 2009).

Computational and Analytical Studies

  • Computational Screening Against SARS-CoV-2 : Computational studies have identified chloroquine, a derivative of quinoline, as a potential antagonist against the SARS-CoV-2 coronavirus, underscoring the significance of quinoline derivatives in responding to global health crises (Yu et al., 2020).

Anticancer Research

  • Investigating Anticancer Properties : Studies on quinoline derivatives have also focused on their anticancer properties, with certain compounds inducing cell cycle arrest and apoptosis in cancer cells, highlighting the potential of 2-Chloroquinoline-3-carboxamide derivatives in oncology (Sonego et al., 2019).

Safety And Hazards

While specific safety and hazard information for 2-Chloroquinoline-3-carboxamide is not available, it’s important to handle all chemical compounds with care and appropriate safety measures .

Future Directions

2-Chloroquinoline-3-carboxamide and its derivatives are expected to continue attracting the attention of researchers. Improvements in their synthesis, as well as novel transformations of these compounds, are anticipated to be reported in the future . The compound’s potential for future drug development is also highlighted, given the medicinal potential of quinoline and its functionalized derivatives .

properties

IUPAC Name

2-chloroquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZAOJPBUNOKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502348
Record name 2-Chloroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinoline-3-carboxamide

CAS RN

73776-21-3
Record name 2-Chloroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
H Govender, C Mocktar… - Journal of Heterocyclic …, 2018 - Wiley Online Library
… Twelve novel substituted 2-chloroquinoline-3-carboxamide derivatives were prepared from acetanilides using the Vilsmeier–Haack reaction, producing 2-chloro-3-carbaldehyde …
Number of citations: 16 onlinelibrary.wiley.com
A Saral, P Sudha, S Muthu, BR Rajaraman… - Materials Today …, 2022 - Elsevier
… The compound 2-Chloroquinoline-3-carboxamide (2CQ3CA) was characterised by vibrational spectra such as FT-IR, FT-Raman. The optimized molecular geometry, the complete …
Number of citations: 13 www.sciencedirect.com
H Govender - 2018 - ukzn-dspace.ukzn.ac.za
A total of 42 compounds, which include 12 quinoline-3-carboxamides (A5a-l), 15 quinolone thiosemicarbazones (B5a-o) and 15 tetrazoloquinoline phenylhydrazones (C5a-o) were …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
A Sharma - IJCS, 2021 - academia.edu
… It can be seen from the chemical structure of compound N-(3amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2chloroquinoline-3-carboxamide that protons of primary amine attached at …
Number of citations: 2 www.academia.edu
S Sharma, S Singh - Current Organic Chemistry, 2022 - ingentaconnect.com
… Synthesis of 2-chloroquinoline-3-carboxamide. Tzeng et al. revealed a new synthetic route for 7-substituted norfloxacin derivatives in high yield. They have synthesized 6fluoro-1,4-…
Number of citations: 6 www.ingentaconnect.com
S Leleu, C Papamicaël, F Marsais, G Dupas… - Tetrahedron …, 2004 - Elsevier
The general purpose of this work is to investigate the potential of biomimetic NAD + models as ‘nucleophile-transferring agents’ with the ultimate motivation to develop new synthetic …
Number of citations: 28 www.sciencedirect.com
A Saral, R Shahidha, M Thirunavukkarasu… - Chemical Physics …, 2023 - Elsevier
The current study provides a detailed DFT analysis of the drug 2-Chloroquinolin-3-amine, which has biological potential as a cardiotonic (2CQ3A). The molecular structure is …
Number of citations: 3 www.sciencedirect.com
S Şahin, N Dege - Journal of Molecular Structure, 2022 - Elsevier
This study reports synthesizing a new Schiff base compound and investigating its physical, chemical, and biological properties. And in this context, computational and some …
Number of citations: 9 www.sciencedirect.com
JM Gonzalez, G Gutierrez, B Maulén… - Theoretical Chemistry …, 2023 - Springer
Using ab-initio molecular simulations we have detected an asymmetric vibrational activation effect in N-methyl acetamide. The effect is generated by a favorable disposition of the …
Number of citations: 0 link.springer.com
A Sarfraz, R Ashraf, S Ali, T Taskin-Tok, Z Khalid… - Journal of Molecular …, 2022 - Elsevier
In the present study, four silver based NHC (N-heterocyclic carbene) complexes (1c-4c) were designed and synthesized from their precursor salts (1b-4b). The successful synthesis of …
Number of citations: 1 www.sciencedirect.com

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